2-Chloro-1-(4,4,7-trimethyl-1-thioxo(4,5-dihydro-1,2-dithioleno[5,4-c]quinolin-5-yl))ethan-1-one
Description
2-Chloro-1-(4,4,7-trimethyl-1-thioxo(4,5-dihydro-1,2-dithioleno[5,4-c]quinolin-5-yl))ethan-1-one is a heterocyclic compound featuring a fused dithioloquinoline core with a chloroacetyl substituent. The structure includes a 1-thioxo group and methyl substituents at positions 4,4,7, contributing to its steric and electronic properties.
Properties
Molecular Formula |
C15H14ClNOS3 |
|---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
2-chloro-1-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C15H14ClNOS3/c1-8-4-5-9-10(6-8)17(11(18)7-16)15(2,3)13-12(9)14(19)21-20-13/h4-6H,7H2,1-3H3 |
InChI Key |
BWKOVCHHXPTRPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)CCl)(C)C)SSC3=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4,4,7-trimethyl-1-thioxo(4,5-dihydro-1,2-dithioleno[5,4-c]quinolin-5-yl))ethan-1-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the thioxoquinoline core: This can be achieved by reacting appropriate starting materials such as 4,4,7-trimethyl-1,2-dithiolene with quinoline derivatives under controlled conditions.
Final coupling: The chloroethanone moiety is then attached to the thioxoquinoline core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4,4,7-trimethyl-1-thioxo(4,5-dihydro-1,2-dithioleno[5,4-c]quinolin-5-yl))ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted ethanone derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of compounds with similar structures exhibit anticancer properties. The unique thioxo functionality in 2-Chloro-1-(4,4,7-trimethyl-1-thioxo(4,5-dihydro-1,2-dithioleno[5,4-c]quinolin-5-yl))ethan-1-one may enhance its efficacy as an anticancer agent by interacting with specific protein kinases involved in cancer cell proliferation.
Case Studies:
- Protein Kinase Inhibition : Studies have shown that compounds with thioxo groups can inhibit specific kinases essential for tumor growth. Interaction studies could focus on its binding affinity to these enzymes.
- Cell Line Studies : Preliminary in vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) have suggested that this compound may induce apoptosis through pathways activated by kinase inhibition.
Materials Science Applications
The compound's unique properties also make it suitable for applications in materials science. Its structural attributes allow for potential use in developing novel materials with specific functionalities.
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance the mechanical and thermal properties of the resulting materials.
Potential Applications:
- Conductive Polymers : Research into conductive polymers could benefit from this compound's unique electronic properties.
- Smart Materials : The integration of this compound into smart materials could lead to advancements in sensors and actuators due to its potential reactivity.
Comparison with Related Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1-phenyl-2-(4,4,7-trimethyl...) | Similar thioxo and quinoline structure | Potential anticancer activity | Different phenyl substitution |
| 4,5-Dihydro-[1,2]dithiolo... | Lacks chloro substituent | Explored for kinase inhibition | No chloro group; simpler structure |
| General Thioketones | Contains thioxo functionality | Varied biological activities | Specificity in quinoline structure |
The presence of the chloro group and the specific arrangement of sulfur atoms in 2-Chloro-1-(4,4,7-trimethyl...) enhances its potential interactions compared to simpler thioketones or related compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4,4,7-trimethyl-1-thioxo(4,5-dihydro-1,2-dithioleno[5,4-c]quinolin-5-yl))ethan-1-one involves its interaction with specific molecular targets. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. The thioxoquinoline core may interact with various enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a family of dithioloquinoline derivatives with variations in substituents and functional groups. Key structural analogs include:
Notes:
- The target compound’s 4,4,7-trimethyl groups distinguish it from analogs with 4,4-dimethyl and methoxy substituents.
- Chloroacetyl (Cl-C(O)-) is a common electrophilic moiety across derivatives, enabling nucleophilic substitution reactions .
Physical and Chemical Properties
- Boiling Point: Derivatives with larger substituents (e.g., phenoxy groups) exhibit higher predicted boiling points (~713°C for C₂₁H₁₈ClNO₃S₃ vs. ~370°C for smaller analogs) due to increased molecular weight and intermolecular forces .
- pKa : The target compound’s pKa is expected to be similar to analogs (~-0.63), reflecting the acidic thione (-S-) group .
- Crystallography: SHELX software (e.g., SHELXL) is widely used for structural refinement of these compounds. Bond lengths (e.g., C(13)-C(14) = 1.379 Å in thiadiazole derivatives) and dihedral angles (e.g., 66.07° between isoquinoline and chlorophenyl planes) highlight conformational rigidity .
Biological Activity
2-Chloro-1-(4,4,7-trimethyl-1-thioxo(4,5-dihydro-1,2-dithioleno[5,4-c]quinolin-5-yl))ethan-1-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates thioxo and dithioloquinoline functionalities, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of 369.95 g/mol. The compound features a chloro substituent and a thioxo group within a dithioloquinoline framework. The presence of sulfur atoms suggests potential reactivity and biological activity, particularly in relation to thioketones.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 369.95 g/mol |
| IUPAC Name | 2-chloro-1-(4,4,7-trimethyl-1-thioxo(4,5-dihydro-1,2-dithioleno[5,4-c]quinolin-5-yl))ethanone |
| CAS Number | 375360-52-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These may include:
- Formation of Dithioloquinoline Core : Starting from precursors like 4,7-trimethyl derivatives.
- Chlorination : Introducing the chloro group via electrophilic substitution.
- Thioxo Group Incorporation : Utilizing thioketone chemistry to add the thioxo functionality.
Research indicates that hybrid derivatives can be synthesized using coupling reactions and functional group modifications to achieve desired biological activities .
Anticancer Activity
The compound exhibits promising anticancer properties. Studies suggest that it may act as a protein kinase inhibitor, interfering with cellular signaling pathways crucial for cancer cell proliferation. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
These results highlight its potential as a chemotherapeutic agent .
Antimicrobial Activity
The compound's structural similarities to other thioxo-containing compounds suggest potential antimicrobial properties. Various studies have screened related compounds against bacterial strains such as Staphylococcus aureus and Acinetobacter baumannii, indicating that similar compounds show effectiveness at low MIC values (≤ 16 μg/mL). This positions 2-chloro-1-(4,4,7-trimethyl-1-thioxo(4,5-dihydro-1,2-dithioleno[5,4-c]quinolin-5-yl))ethanone as a candidate for further antimicrobial development .
The mechanism of action involves the inhibition of specific protein kinases that play critical roles in cell signaling and survival pathways in cancer cells. By disrupting these pathways, the compound can induce apoptosis and inhibit cell proliferation .
Case Studies
Recent studies have focused on the efficacy of this compound in various biological contexts:
- In Vitro Studies : Evaluated against multiple cancer cell lines showing significant cytotoxicity.
- Antimicrobial Screening : Demonstrated effectiveness against gram-positive bacteria and fungi.
- Enzyme Inhibition : Assessed for its ability to inhibit metabolic enzymes relevant in disease contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
